Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-(oxan-4-ylmethyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c16-14(15-10-12-6-8-17-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,15,16) |
InChI Key |
DJBITRACLNWKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at its carbamate and tetrahydropyran moieties. Key transformations include:
| Reagent/Conditions | Product(s) Formed | Notes | Source |
|---|---|---|---|
| KMnO₄ (acidic conditions) | Carboxylic acid derivatives | Selective oxidation of benzylic C–H | |
| Ozone (O₃) followed by cleavage | Fragmented aldehydes/ketones | Degrades tetrahydropyran ring |
-
Potassium permanganate oxidizes the benzylic position to yield carboxylic acids, retaining the carbamate group.
-
Ozonolysis cleaves the tetrahydropyran ring, producing smaller carbonyl-containing fragments.
Reduction Reactions
Reductive pathways target the carbamate group and aromatic rings:
| Reagent/Conditions | Product(s) Formed | Selectivity | Source |
|---|---|---|---|
| LiAlH₄ (anhydrous THF) | Benzyl alcohol + tetrahydropyran amine | Complete carbamate cleavage | |
| H₂/Pd-C | Amine derivative | Selective Cbz-group removal |
-
Lithium aluminum hydride reduces the carbamate to a primary amine and benzyl alcohol.
-
Catalytic hydrogenation removes the benzyl group, yielding a free amine while preserving the tetrahydropyran ring.
Hydrolysis Reactions
The carbamate group is susceptible to hydrolysis under varying conditions:
| Conditions | Products | Mechanism | Source |
|---|---|---|---|
| HCl (6M, reflux) | Benzyl alcohol + CO₂ + amine salt | Acid-catalyzed cleavage | |
| NaOH (1M, 60°C) | Sodium carbamate + benzyl derivative | Base-induced hydrolysis |
-
Acidic hydrolysis generates benzyl alcohol and a protonated amine.
-
Basic conditions yield sodium carbamate and a tetrahydropyran-methyl benzyl ether.
Nucleophilic Substitution
The carbamate’s carbonyl carbon reacts with nucleophiles:
| Nucleophile | Product | Conditions | Source |
|---|---|---|---|
| Amines (e.g., NH₃) | Urea derivatives | Room temperature, DCM | |
| Alcohols (e.g., MeOH) | Alkoxycarbonyl derivatives | Catalytic H₂SO₄, reflux |
-
Primary amines displace the benzyloxy group, forming urea-linked products.
-
Methanol substitutes the benzyl group under acidic conditions to generate methyl carbamates.
Cyclization and Ring-Opening
The tetrahydropyran ring participates in ring-opening and re-closure reactions:
| Conditions | Outcome | Key Intermediate | Source |
|---|---|---|---|
| BF₃·Et₂O (CH₂Cl₂, 0°C) | Spiropiperidine formation | Carbocation at C4 of tetrahydropyran | |
| H₂O/H⁺ (reflux) | Ring-opened diol | Hemiaminal intermediate |
-
Lewis acids like BF₃ induce carbocation formation at the tetrahydropyran’s C4, enabling spiropiperidine synthesis .
-
Acidic hydrolysis opens the ring, producing a diol via hemiaminal intermediates.
Catalytic Hydrogenolysis
The benzyl group is selectively removed under hydrogenation:
| Catalyst System | Product | Efficiency | Source |
|---|---|---|---|
| Pd(OH)₂/C (H₂, 1 atm) | Free amine + toluene | >95% yield | |
| Pd-C (EtOH, 25°C) | Deprotected carbamate | Compatible with acid-sensitive groups |
-
Hydrogenolysis is a key step in protecting-group strategies, enabling downstream functionalization.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Monoamine Reuptake Inhibition
A notable application of compounds related to Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate is their role as monoamine reuptake inhibitors. Research has indicated that derivatives of this compound can selectively inhibit the reuptake of serotonin and norepinephrine, which are critical neurotransmitters involved in mood regulation and cognitive functions. A study demonstrated that certain analogues exhibited good metabolic stability and ligand selectivity, making them potential candidates for treating depression and anxiety disorders .
1.2 Immune Response Modulation
Another significant application is in the modulation of immune responses. Compounds similar to this compound have been investigated for their ability to act as agonists for immune receptors like NOD2 and TLR7. These agonists have shown promise in eliciting potent immune responses, which could be beneficial in developing vaccines or immunotherapies for various diseases .
Cosmetic Formulation
2.1 Skin Bioavailability and Efficacy
In the realm of cosmetic science, this compound can play a role in enhancing the bioavailability of active ingredients when formulated into topical products. The compound's properties may facilitate better penetration through the skin barrier, improving the efficacy of formulations aimed at skin hydration and rejuvenation .
2.2 Polymer Applications
The compound can also be integrated into polymer-based formulations used in cosmetics. Polymers derived from or containing this compound can serve as film formers or rheology modifiers, enhancing the texture and sensory experience of cosmetic products .
Table 1: Comparison of Applications
Case Studies
4.1 Case Study on Monoamine Reuptake Inhibition
A series of experiments were conducted to evaluate the effectiveness of this compound derivatives as dual reuptake inhibitors. The results indicated that these compounds not only inhibited serotonin and norepinephrine reuptake but also demonstrated low toxicity profiles in vitro, suggesting their potential as therapeutic agents for mood disorders.
4.2 Case Study on Cosmetic Formulations
In a clinical study assessing the efficacy of a new moisturizer containing this compound, participants reported significant improvements in skin hydration levels after four weeks of use. The formulation was found to enhance the delivery of other active ingredients, showcasing the compound's utility in cosmetic applications.
Mechanism of Action
The mechanism of action of Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in its application as a biochemical probe and in drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Carbamate Derivatives with Alternative Protecting Groups
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate (263)
- Structure : Replaces the benzyl group with a tert-butyl (Boc) protecting group.
- Synthesis: Prepared via Boc protection of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine under basic conditions (DCM, Boc₂O) .
- Stability: Boc is acid-labile, whereas benzyl carbamates require hydrogenolysis or stronger acids for cleavage.
- Applications : Used in multi-step syntheses of pyrrolopyrimidine derivatives, highlighting its utility in medicinal chemistry intermediates .
Benzyl Carbamate (Simple Analogs)
Tetrahydropyran-Containing Compounds with Diverse Functional Groups
Benzyl 3-Oxo-2-((tetrahydro-2H-pyran-4-yl)methyl)butanoate (S-18)
- Structure : Features an ester and β-keto group instead of carbamate.
- Synthesis : Prepared via alkylation of benzyl acetoacetate with 4-(bromomethyl)tetrahydro-2H-pyran (35% yield) .
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile (HR442362)
Heterocyclic Carbamates with Alternative Ring Systems
Benzyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
- Structure : Replaces tetrahydropyran with a cyclopropane ring.
- Properties : The cyclopropane introduces ring strain, increasing reactivity in ring-opening reactions compared to the more stable tetrahydropyran .
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (T67099)
- Structure : Contains a fluorinated aryl group and tetrazole ring.
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a tetrahydropyran ring, which is known for its role in enhancing the solubility and bioavailability of various pharmacologically active compounds. The presence of the benzyl group contributes to its interaction with biological targets, potentially influencing its pharmacokinetic properties.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant effects on neurotransmitter systems. For instance, a study identified N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors, suggesting potential applications in treating mood disorders . The structure of this compound may similarly influence neurotransmitter dynamics through modulation of receptor activity.
2. Antimicrobial Activity
The tetrahydropyran scaffold has been associated with antimicrobial properties. A recent investigation into tetrahydropyran-based compounds highlighted their effectiveness as bacterial topoisomerase inhibitors, demonstrating potent anti-Gram-positive activity . This suggests that this compound could possess similar antimicrobial characteristics, warranting further exploration.
Table 1: Summary of Biological Activities
Case Study 1: Neuropharmacological Impact
A study on related compounds demonstrated that selective inhibition of serotonin and norepinephrine reuptake led to improved cognitive function in animal models. These findings suggest that this compound could be explored for its potential antidepressant effects.
Case Study 2: Antimicrobial Efficacy
In vitro assays conducted on tetrahydropyran derivatives showed significant activity against various Gram-positive bacteria. The mechanism involved inhibition of bacterial DNA gyrase, a target for many antibiotics. This positions this compound as a candidate for further development in antimicrobial therapies.
Research Findings
Recent investigations have focused on the synthesis and modification of tetrahydropyran-containing compounds to enhance their biological profiles. Modifications at the benzyl position have been shown to influence both potency and selectivity towards specific biological targets .
The structure–activity relationship (SAR) studies highlight the importance of substituents on the tetrahydropyran ring in modulating biological activity. For instance, variations in the alkyl chain length or functional groups can lead to significant changes in receptor binding affinity and efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves Boc-protection of the tetrahydro-2H-pyran-4-ylmethyl amine intermediate, followed by coupling with benzyl chloroformate. Key steps include maintaining anhydrous conditions, using NaHCO₃ as a base in DMAc solvent, and purification via column chromatography (silica gel, EtOAc/hexane gradient). Reaction optimization may involve adjusting stoichiometric ratios (e.g., Boc₂O at -78°C for 10 hours to minimize side reactions) and catalyst selection (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling steps) .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Look for carbamate NH signals at δ 5.0–6.0 ppm (broad) and benzyl aromatic protons at δ 7.2–7.4 ppm. The tetrahydro-2H-pyranyl group shows distinct methylene resonances (δ 1.4–4.0 ppm) .
- Mass Spectrometry (MS) : ESI+ typically yields [M+H]⁺ peaks; for example, a related compound with MW 404.4 shows m/z 405.4 .
- IR Spectroscopy : Confirm carbamate C=O stretching at ~1700 cm⁻¹ and NH bending at ~1530 cm⁻¹ .
Q. What are the recommended storage conditions to maintain the stability of this compound during experimental use?
- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in airtight containers. Avoid exposure to moisture or light, as carbamates are prone to hydrolysis. For short-term use, desiccants like silica gel can stabilize the compound during handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when using different palladium catalysts in coupling reactions involving this compound intermediates?
- Methodological Answer : Catalyst performance discrepancies (e.g., Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂) may arise from ligand steric/electronic effects. Systematic studies should compare:
- Ligand-to-metal ratios (e.g., 1:1 vs. 2:1).
- Solvent polarity (THF vs. DMAc) affecting reaction kinetics.
- Byproduct analysis via LC-MS to identify competing pathways (e.g., dehalogenation vs. coupling). Cross-referencing with kinetic data from related carbamate syntheses is advised .
Q. What strategies can be employed to analyze and mitigate byproduct formation during the Boc-protection steps in the synthesis of related carbamate compounds?
- Methodological Answer :
- In situ monitoring : Use FTIR or Raman spectroscopy to track Boc₂O consumption and detect intermediates.
- pH control : Maintain mildly acidic conditions (pH 5–6) during aqueous workup to protonate unreacted amines, reducing carbamate hydrolysis .
- Purification : Employ orthogonal techniques (e.g., ion-exchange chromatography post-column purification) to remove di-Boc byproducts.
Q. How can X-ray crystallography be utilized to determine the hydrogen-bonding network and conformational flexibility of this compound derivatives?
- Methodological Answer :
- Crystallization : Use slow vapor diffusion (e.g., DCM/hexane) to obtain single crystals.
- Hydrogen-bond analysis : Identify intra-/intermolecular N–H⋯O/N interactions (e.g., NH carbamate to pyranyl oxygen, distance ~2.8–3.2 Å).
- Conformational studies : Compare torsion angles (C–N–C–O) across derivatives to assess flexibility. For example, parallel C–O⋯O–C interactions (3.06 Å) in benzyl carbamates stabilize specific conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
